molecular formula C19H19N3O5 B11093724 (Z)-2-(2-oxopyridin-1(2H)-yl)-1-(piperidin-1-yl)ethenyl 4-nitrobenzoate

(Z)-2-(2-oxopyridin-1(2H)-yl)-1-(piperidin-1-yl)ethenyl 4-nitrobenzoate

Cat. No.: B11093724
M. Wt: 369.4 g/mol
InChI Key: PWBMUXQWSYXTAW-JXAWBTAJSA-N
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Description

(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE is a synthetic organic compound that features a pyridinyl group, a piperidino group, and a nitrobenzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinyl Group: Starting from a suitable pyridine derivative, the oxo group can be introduced through oxidation reactions.

    Formation of the Piperidino Group: Piperidine can be introduced via nucleophilic substitution reactions.

    Formation of the Nitrobenzoate Ester: The nitrobenzoate ester can be synthesized through esterification reactions involving 4-nitrobenzoic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and nitrobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biochemical Studies: Use in studies of enzyme interactions or receptor binding.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-METHYLBENZOATE: Similar structure with a methyl group instead of a nitro group.

    (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-CHLOROBENZOATE: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-NITROBENZOATE may confer unique electronic properties and reactivity compared to its analogs. This can influence its biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

[(Z)-2-(2-oxopyridin-1-yl)-1-piperidin-1-ylethenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H19N3O5/c23-17-6-2-5-13-21(17)14-18(20-11-3-1-4-12-20)27-19(24)15-7-9-16(10-8-15)22(25)26/h2,5-10,13-14H,1,3-4,11-12H2/b18-14-

InChI Key

PWBMUXQWSYXTAW-JXAWBTAJSA-N

Isomeric SMILES

C1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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